molecular formula C6H14N2O2 B040361 1,4-Dihydroxy-2,2-dimethylpiperazine CAS No. 118176-37-7

1,4-Dihydroxy-2,2-dimethylpiperazine

Cat. No.: B040361
CAS No.: 118176-37-7
M. Wt: 146.19 g/mol
InChI Key: LZYNOFPEHTXCTK-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2,2-dimethylpiperazine is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmaceutical and Nutraceutical Applications : The crystal structure of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid suggests potential applications in pharmaceuticals and nutraceuticals due to the presence of hydrogen bonds (Dega-Szafran, Katrusiak, & Szafran, 2006).

  • Material Science and Production : In the context of material science, 1,4-dimethylpiperazine has been identified as a suitable substitute catalyst in polyurethane foam production, offering better in-mold flowability and slower cure times compared to triethylene diamine (Samarappuli & Liyanage, 2018).

  • Chemical Properties : Studies on vapour pressures and molar excess enthalpies in 1,4-dimethylpiperazine mixtures with n-heptane or cyclohexane have been conducted, confirming the validity of group contribution (DISQUAC) predictions and highlighting intramolecular effects on quasi-chemical parameters (Dahmani, Kaci, & Jose, 1997).

  • Crystallography and Molecular Structure : The crystal structure of 1,4-dimethylpiperazine mono-betaine monohydrate shows a cyclic oligomer formation, indicating its structural significance (Dega-Szafran, Katrusiak, & Szafran, 2008).

  • Drug Discovery and Development : Research in drug discovery has explored the use of 1,4-Dihydroxy-2,2-dimethylpiperazine derivatives. For instance, CCR1 antagonists with 2-heteroaryl or cinnamoyl acyl groups showing potential for treating inflammatory diseases have been studied, demonstrating good receptor affinity and pharmacokinetic properties (Norman, 2006).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, 1,4-Dihydroxy-2-naphthoyl coenzyme A (DHNA-CoA) synthase, a typical crotonase fold enzyme, undergoes conformational changes in catalysis. These changes include the folding of an active-site loop into a β-hairpin and significant reorientation of a helix at the carboxy terminus .

Future Directions

The future directions of research on compounds like 1,4-Dihydroxy-2,2-dimethylpiperazine could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, menaquinone (MK), a compound related to this compound, has been studied for its role in the electron-transfer system in prokaryotes .

Properties

IUPAC Name

1,4-dihydroxy-2,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2)5-7(9)3-4-8(6)10/h9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNOFPEHTXCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349800
Record name 1,4-dihydroxy-2,2-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118176-37-7
Record name 1,4-dihydroxy-2,2-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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